![molecular formula C24H26N4O2 B2534923 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide CAS No. 1448046-90-9](/img/structure/B2534923.png)
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide, also known as DMAPT, is a synthetic organic compound that has garnered attention in scientific research due to its potential therapeutic properties. DMAPT belongs to the class of compounds known as arylacetamides, which have been shown to possess anti-cancer, anti-inflammatory, and anti-angiogenic properties.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Agents
- Research has shown that derivatives of morpholinopyrimidin, such as 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, exhibit significant antifungal activity against Candida and Aspergillus species. Improvements in the molecular structure have enhanced plasmatic stability while maintaining antifungal efficacy, demonstrating potential for therapeutic applications against fungal infections (Bardiot et al., 2015).
- Another study synthesized novel compounds within the same family, demonstrating potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds could serve as a basis for developing new antibiotics (Desai et al., 2012).
- Synthesis of pyrimidine-triazole derivatives from morpholin-3-one molecules indicated antimicrobial activity against selected bacterial and fungal strains, suggesting their potential use in creating antimicrobial agents (Majithiya & Bheshdadia, 2022).
Synthetic Methodologies for Therapeutic Compounds
- The development of morpholine derivatives as intermediates for inhibitors of tumor necrosis factor alpha and nitric oxide suggests a pathway for creating anti-inflammatory or immunomodulatory drugs (Lei et al., 2017).
- In addition, compounds synthesized from diphenhydramine derivatives have demonstrated acute and chronic anti-inflammatory activities, indicating their potential as the basis for new anti-inflammatory medications (Ahmadi et al., 2012).
Eigenschaften
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-22(18(2)26-24(25-17)28-13-15-30-16-14-28)27-23(29)21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,13-16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOULCFGWXNOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.